molecular formula C14H17NO2 B12068712 Benzyl 2-cyclohexen-1-ylcarbamate CAS No. 91230-17-0

Benzyl 2-cyclohexen-1-ylcarbamate

Cat. No.: B12068712
CAS No.: 91230-17-0
M. Wt: 231.29 g/mol
InChI Key: BFBDOBJZUPOVMQ-UHFFFAOYSA-N
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Description

Benzyl 2-cyclohexen-1-ylcarbamate is an organic compound with the molecular formula C14H17NO2 It is characterized by a benzyl group attached to a 2-cyclohexen-1-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-cyclohexen-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclohexen-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate to amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of benzyl 2-cyclohexen-1-one.

    Reduction: Formation of benzyl 2-cyclohexen-1-ylamine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-cyclohexen-1-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential prodrug, where the carbamate group can be enzymatically cleaved to release active pharmaceutical ingredients.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-cyclohexen-1-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where enzymatic hydrolysis releases the active drug. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that facilitate the release or activation of the drug.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the cyclohexenyl group, making it less sterically hindered.

    Cyclohexenyl carbamate: Lacks the benzyl group, affecting its reactivity and solubility.

    Phenyl 2-cyclohexen-1-ylcarbamate: Similar structure but with a phenyl group instead of a benzyl group, which can influence its electronic properties.

Uniqueness: Benzyl 2-cyclohexen-1-ylcarbamate is unique due to the combination of the benzyl and cyclohexenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

91230-17-0

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

benzyl N-cyclohex-2-en-1-ylcarbamate

InChI

InChI=1S/C14H17NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1,3-5,7-9,13H,2,6,10-11H2,(H,15,16)

InChI Key

BFBDOBJZUPOVMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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